3-Benzyloxy-1-propanol

Übersicht

Beschreibung

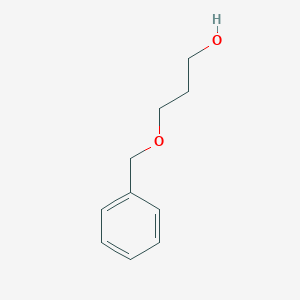

3-Benzyloxy-1-propanol, also known as 3-benzyloxypropane-1-ol, is an organic compound with the molecular formula C9H14O2. It is a colorless liquid with a sweet, floral odor. This compound is used in a variety of applications, including as a solvent, a flavoring agent, and a surfactant. It is also used in the synthesis of various pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Organischer Baustein

3-Benzyloxy-1-propanol ist ein organischer Baustein . Es wird aufgrund seiner einzigartigen Struktur und Eigenschaften bei der Synthese verschiedener organischer Verbindungen verwendet .

Synthese von (+)-Kokain

This compound kann als Ausgangsreagenz bei der Totalsynthese von (+)-Kokain verwendet werden . Kokain ist ein Tropanalkaloid, das in der medizinischen Forschung verwendet wird und bedeutende pharmakologische Wirkungen hat .

Synthese von Galactosylphosphatdiester-Derivaten

Diese Verbindung kann bei der Synthese einer Reihe von Galactosylphosphatdiester-Derivaten von 9-β-D-Arabinofuranosyladenin und 1-β-D-Arabinofuranosylcytosin verwendet werden . Diese Derivate haben potenzielle Anwendungen in der medizinischen Chemie und Arzneimittelentwicklung .

Synthese von 1-Benzyloxy-3-Iodpropan

This compound kann zur Synthese von 1-Benzyloxy-3-Iodpropan verwendet werden . Diese Verbindung ist ein nützliches Reagenz in der organischen Synthese .

Katalysatorforschung

Aufgrund seiner einzigartigen Struktur kann this compound in der Katalysatorforschung eingesetzt werden. Es wird in Gegenwart eines Rutheniumkatalysators selektiv an der C3-O-Position gespalten .

Materialwissenschaft

In der Materialwissenschaft kann this compound bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Seine molekulare Struktur ermöglicht es ihm, auf spezifische Weise mit anderen Verbindungen zu interagieren, was zur Bildung von Materialien mit gewünschten Eigenschaften führt

Wirkmechanismus

Target of Action

3-Benzyloxy-1-propanol is an organic building block It’s known to be used as a starting reagent in the total synthesis of (+)-cocaine , suggesting that it may interact with similar targets as cocaine, such as the dopamine transporter.

Mode of Action

It’s known to undergo cleavage selectively at the C3-O position in the presence of a ruthenium catalyst . This suggests that it may interact with its targets through a mechanism involving the formation or breaking of chemical bonds.

Biochemical Pathways

This compound may be involved in the synthesis of a series of galactosyl phosphate diester derivatives of 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine . These compounds are nucleoside analogs, which are often used in antiviral and anticancer therapies. Therefore, this compound may indirectly affect the biochemical pathways associated with these therapies.

Pharmacokinetics

Its physical properties, such as its boiling point of 111-114 °c/2 mmhg and density of 1049 g/mL at 25 °C , may influence its pharmacokinetic behavior.

Result of Action

Given its use in the synthesis of certain nucleoside analogs , it may indirectly contribute to the antiviral or anticancer effects of these compounds.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, given its specific boiling point . Additionally, its interaction with other substances in the environment, such as strong oxidizing agents , could also influence its action.

Safety and Hazards

3-Benzyloxy-1-propanol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .

Relevant Papers One relevant paper is “Total Synthesis of (+)-Cocaine via Desymmetrization of a meso-Dialdehyde” published in Organic Letters . This paper discusses the use of this compound as a starting reagent in the total synthesis of (+)-cocaine .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins during its cleavage . The nature of these interactions is largely dependent on the specific biochemical reaction in which 3-Benzyloxy-1-propanol is involved.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage at the C3-O position in the presence of a ruthenium catalyst This reaction may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCYABRIJPUVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324524 | |

| Record name | 3-Benzyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4799-68-2 | |

| Record name | 3-(Benzyloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4799-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic applications of 3-Benzyloxy-1-propanol in organic chemistry?

A1: this compound serves as a valuable chiral building block in organic synthesis. One notable application is its use in the total synthesis of (+)-cocaine. [] Researchers utilized a desymmetrization strategy, converting a meso-dialdehyde derived from this compound into the tropane ring system, a key structural component of cocaine. [] This highlights the compound's utility in constructing complex molecules with stereochemical control.

Q2: Can you elaborate on the desymmetrization reactions involving this compound and their significance?

A2: this compound can be effectively desymmetrized, meaning that its inherent symmetry is broken to generate enantiomerically enriched products. This is achieved through the enantioselective ring-cleavage of cyclic acetal derivatives derived from this compound. [, ] Oxazaborolidinones have proven to be effective catalysts for this transformation. [, ] This methodology offers a powerful tool for accessing enantiomerically pure this compound derivatives, which are essential building blocks for various pharmaceuticals and biologically active compounds.

Q3: Are there any examples of selective bond cleavage reactions involving this compound?

A3: Yes, research demonstrates the selective cleavage of the sp3 C-O bond at the C3 position of this compound. [] This selectivity is noteworthy, as it occurs even in the presence of the potentially reactive benzyl ether group. This reaction, catalyzed by ruthenium complexes, allows for the direct conversion of this compound derivatives to amides. [] This methodology provides a valuable tool for the synthesis of nitrogen-containing compounds, further expanding the synthetic utility of this compound.

Q4: Has this compound been used in the development of any other significant compounds?

A4: Beyond its role in (+)-cocaine synthesis, this compound has found application in developing novel gossypol Schiff base derivatives. [] These derivatives, incorporating (R)-(+)-2-amino-3-benzyloxy-1-propanol, exhibit intriguing structural features, including atropisomerism. [] Such compounds, with their unique stereochemical properties, hold potential for various biological activities and warrant further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)